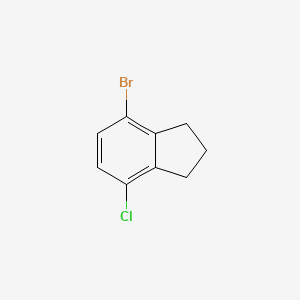

4-bromo-7-chloro-2,3-dihydro-1H-indene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-bromo-7-chloro-2,3-dihydro-1H-indene” is a chemical compound with the CAS Number: 500689-85-0 . It has a molecular weight of 231.52 . The compound is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “4-bromo-7-chloro-2,3-dihydro-1H-indene” is 1S/C9H8BrCl/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5H,1-3H2 .Applications De Recherche Scientifique

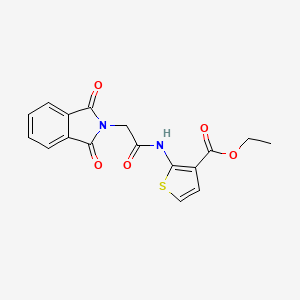

Medicinal Chemistry: Synthesis of Lenacapavir

4-bromo-7-chloro-2,3-dihydro-1H-indene: serves as a crucial intermediate in the synthesis of Lenacapavir , a potent capsid inhibitor used for treating HIV-1 infections. Researchers have developed a cost-effective method to synthesize this compound from inexpensive 2,6-dichlorobenzonitrile. The two-step process involves regioselective bromination followed by heterocycle formation with hydrazine, resulting in an overall isolated yield of 38–45% .

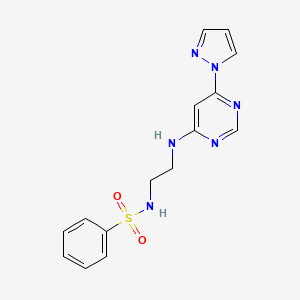

Biologically Active Compounds: 3-Aminoindazoles

The 3-aminoindazole scaffold, which includes 4-bromo-7-chloro-2,3-dihydro-1H-indene, appears in several biologically active compounds. For instance:

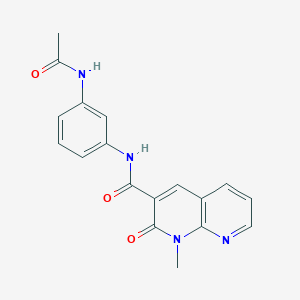

Catalysis: N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide

Researchers have synthesized N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide as a novel N-bromo sulfonamide reagent. This compound serves as a highly efficient catalyst for preparing 9-aryl-1,8-dioxo-octahydroxanthene derivatives via condensation reactions. The catalytic activity of this compound makes it valuable in synthetic chemistry .

Plant Hormone Analog: Indole-3-acetic Acid

Indole derivatives, including 4-bromo-7-chloro-2,3-dihydro-1H-indene , play a role in plant biology. Indole-3-acetic acid , a plant hormone produced from tryptophan degradation, influences plant growth and development. Its derivatives have diverse applications in agriculture and plant science .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mécanisme D'action

Target of Action

Indane derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes.

Mode of Action

It’s worth noting that indane derivatives interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the nature of the target and the specific derivative .

Biochemical Pathways

Indane derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may affect a variety of biochemical pathways.

Pharmacokinetics

A related compound, 4-bromo-7-chloro-2,3-dihydro-1h-inden-1-one, has been reported to have high gastrointestinal absorption and is bbb permeant . Its Log Po/w (iLOGP) is 2.06, indicating moderate lipophilicity . These properties suggest that 4-bromo-7-chloro-2,3-dihydro-1H-indene may have similar ADME properties, but further studies are needed to confirm this.

Result of Action

Indane derivatives have been shown to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

4-bromo-7-chloro-2,3-dihydro-1H-indene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrCl/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCQPMPHQCNBGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2C1)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrCl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-7-chloro-2,3-dihydro-1H-indene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2471883.png)

![2-(4-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2471884.png)

![5-chloro-2-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2471885.png)

![1'-(4-oxo-4H-chromene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2471887.png)

![4-ethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2471888.png)

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2471893.png)